molecular formula C17H19N3O6S B2450037 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine CAS No. 2034503-64-3

3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine

Cat. No.: B2450037
CAS No.: 2034503-64-3
M. Wt: 393.41
InChI Key: ZFURZMQTCQJEIZ-UHFFFAOYSA-N
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Description

3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine ( 2034503-64-3) is a high-purity chemical compound supplied for research applications. With a molecular formula of C17H19N3O6S and a molecular weight of 393.41 g/mol, this complex molecule features a benzodioxane group linked via a sulfonamide moiety to a pyrrolidine ring, which is further connected to a methoxypyridazine group . This specific structural architecture, particularly the sulfonyl group and the ether bridge, confers unique physicochemical properties that are of interest for applications in medicinal chemistry and drug discovery research . The compound has been referenced in multiple scientific publications, exploring its characteristics and potential applications in various chemical research fields . It is available for purchase in variable quantities from multiple suppliers. This product is intended for research and laboratory use solely. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-23-16-4-5-17(19-18-16)26-12-6-7-20(11-12)27(21,22)13-2-3-14-15(10-13)25-9-8-24-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFURZMQTCQJEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize side reactions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a small molecule that belongs to the class of organic compounds known as benzenesulfonamides. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
  • Molecular Formula: C19H22N2O7S2
  • Molecular Weight: 454.517 g/mol
  • Chemical Classification: Benzenesulfonamides

Anticancer Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer activity. For example, studies have shown that derivatives of benzodioxole can inhibit cell proliferation and induce apoptosis in various cancer cell lines:

  • Cell Lines Tested:
    • A549 (human lung adenocarcinoma)
    • C6 (rat glioma)
    • NIH/3T3 (mouse embryonic fibroblast)

Key Findings:

  • Cytotoxic Effects: The compound has demonstrated cytotoxic effects against A549 and C6 cells while showing lower toxicity to NIH/3T3 cells. This selective toxicity is crucial for developing anticancer agents that minimize harm to healthy cells .
  • Mechanism of Action:
    • Induction of apoptosis was observed in treated cancer cells, with significant increases in early and late apoptotic cells compared to control groups.
    • The compound's influence on mitochondrial membrane potential was also noted, indicating a potential pathway for inducing cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific substituents on the benzene ring significantly influences the compound's anticancer activity. For instance, the introduction of a biphenyl group has been linked to enhanced lipophilicity and increased anticancer efficacy against A549 cells .

Table 1: Cytotoxicity and Apoptosis Induction

CompoundEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Viability (%)
Control4.53.194.3
Compound 525.012.1160.2
Cisplatin16.332.469.0

This table illustrates the effectiveness of Compound 5 compared to a standard chemotherapeutic agent (Cisplatin), highlighting its potential as an anticancer agent.

Table 2: Mitochondrial Membrane Potential Analysis

TreatmentC6 Cells (%)A549 Cells (%)
Control98.382.6
Compound 549.852.7
Cisplatin46.641.4

The data indicates significant alterations in mitochondrial membrane potential upon treatment with Compound 5, suggesting mitochondrial involvement in its mechanism of action.

Q & A

Q. What are the key structural features and nomenclature challenges associated with this compound?

The compound contains a pyridazine core substituted with a methoxy group at position 6 and a sulfonylated pyrrolidine-dihydrobenzodioxine moiety at position 2. The IUPAC name reflects these substituents but may conflict with alternative naming conventions for fused heterocycles. For example, the dihydrobenzodioxine component (2,3-dihydro-1,4-benzodioxine) is critical for stereoelectronic properties, while the sulfonyl-pyrrolidine linker introduces conformational constraints. Researchers should cross-validate nomenclature using CAS registry numbers (e.g., 2306268-61-9 for related analogs) and SMILES strings (e.g., CN(C)CC1=CC(=CC=C1)NC2=C(OC)N=C(C=C2)C3C4=C(OCCO4)C=CC=3 from ) to avoid ambiguity .

Q. Which analytical techniques are recommended for purity assessment and structural validation?

Methodological approaches include:

  • HPLC-MS : To quantify impurities and confirm molecular weight (e.g., molecular weight 391.46 for analogs in ).
  • NMR Spectroscopy : 1H/13C NMR for resolving sulfonyl-pyrrolidine regiochemistry and verifying dihydrobenzodioxine ring integrity.
  • X-ray crystallography : For resolving stereochemical uncertainties in the pyrrolidine linker.
  • Elemental analysis : To validate empirical formulas (e.g., C23H25N3O3 in ). Contradictions in data (e.g., unexpected melting points) should prompt re-evaluation of synthetic intermediates .

Q. How can solubility and stability be experimentally determined for this compound?

Use the shake-flask method to measure solubility in solvents like DMSO, water, or ethanol. Stability studies should assess:

  • pH dependence : Expose the compound to buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS.
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres.
  • Light sensitivity : Accelerated photodegradation studies using ICH Q1B guidelines. highlights safety protocols for handling light-sensitive analogs .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of the sulfonylated pyrrolidine intermediate?

Key steps include:

  • Sulfonylation conditions : Use sulfonyl chlorides in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
  • Pyrrolidine activation : Pre-functionalize the pyrrolidine with a leaving group (e.g., mesylate) to enhance reactivity with the dihydrobenzodioxine moiety.
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC. ’s SMILES string suggests steric hindrance may require optimized reaction times .

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